Cas no 552-80-7 (Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-)
552-80-7 structure
Product Name:Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-
CAS-nummer:552-80-7
MF:C16H16O2
MW:240.297044754028
CID:368941
PubChem ID:3004636
Update Time:2025-04-19
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Chemische en fysische eigenschappen
Naam en identificatie
-
- Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-
- 4,4'-Stilbenediol, trans-.α.,.α.'-dimethyl-
- DIMETHYLSTILBESTROL
- 2,3-bis(4-hydroxyphenyl)-2-butene
- 2,3-Bis-(4-hydroxy-phenyl)-but-2t-en
- 2,3-bis-(4-hydroxy-phenyl)-but-2t-ene
- 4,4'-(1,2-Dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- 4,4'-(1,2-dimethyl-ethene-1,2-diyl)-bis-phenol
- 4,4'-[(E)-2-Butene-2,3-diyl]bisphenol
- ALPHAALPHADIMETHYL44STILBENEDIOL
- Dimethylstilbesterol
- E-4,4'-[1,2-dimethyl-1,2-ethenediyl]bisphenol
- Nsc45946
- trans-2,3-bis(4'-hydroxyphenyl)-2-butene
- 4-[(E)-3-(4-hydroxyphenyl)but-2-en-2-yl]phenol
- 13366-36-4
- NSC-45946
- NSC 45946
- BDBM50410510
- 4,4'-(2E)-but-2-ene-2,3-diyldiphenol
- CHEMBL269003
- AI3-61021
- 30L22Q8N9M
- Phenol,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
- NSC-658943
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl-, (E)-
- alpha,alpha'-Dimethyl-4,4'-stilbenediol
- UNII-30L22Q8N9M
- Dimethylstilboestrol
- SCHEMBL125634
- 4,4'-Stilbenediol, .alpha.,.alpha.'-dimethyl-, (E)-
- dimethylstibestrol
- 4, .alpha.,.alpha.'-dimethyl-, (E)-
- Q27116241
- NSC658943
- SCHEMBL125635
- 4,2-dimethyl-1,2-ethenediyl)bis(phenol) (E)-
- .alpha.,4'-stilbenediol (E)-
- 4-[(E)-2-(4-hydroxyphenyl)-1-methyl-prop-1-enyl]phenol
- DTXSID2022468
- .alpha.,.alpha.'-Dimethyl-4,4'-stilbenediol
- alpha,alpha'-Dimethyl-4,4'-stilbenediol (E)-
- 4, trans-.alpha.,.alpha.'-dimethyl-
- 4,4'-(1,2-Dimethyl-1,2-ethenediyl)diphenol
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-
- Phenol, 4,4'-((1E)-1,2-dimethyl-1,2-ethenediyl)bis-
- 552-80-7
- (E)-4,4'-(1,2-Dimethyl-1,2-ethenediyl)bisphenol
- 4,4'-Stilbenediol, alpha,alpha'-dimethyl
- CHEBI:34717
- BIDD:ER0155
- Phenol, 4,4'-(1,2-dimethyl-1,2-ethenediyl)bis-, (E)-
-
- Inchi: 1S/C16H16O2/c1-11(13-3-7-15(17)8-4-13)12(2)14-5-9-16(18)10-6-14/h3-10,17-18H,1-2H3/b12-11+
- InChI-sleutel: XPINIPXARSNZDM-VAWYXSNFSA-N
- LACHT: OC1C=CC(=CC=1)/C(/C)=C(\C)/C1C=CC(=CC=1)O
Berekende eigenschappen
- Exacte massa: 240.11508
- Monoisotopische massa: 240.115029749g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 262
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.7
- Topologisch pooloppervlak: 40.5Ų
Experimentele eigenschappen
- Dichtheid: 1.1228 (rough estimate)
- Kookpunt: 323.02°C (rough estimate)
- Brekindex: 1.4700 (estimate)
- PSA: 40.46
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Beveiligingsinformatie
- Veiligheidstermijn:Experimental reproductive effects. Mutation data reported. When heated to decomposition it emits acrid smoke and irritating fumes.
Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis- Gerelateerde literatuur
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
552-80-7 (Phenol,4,4'-[(1E)-1,2-dimethyl-1,2-ethenediyl]bis-) Gerelateerde producten
- 91318-10-4(trans-Diethyl-1,1,1’,1’-stilbestrol-3,3’,5,5’-d8)
- 22610-99-7(cis-Diethyl Stilbestrol)
- 64054-77-9(Phenol,4-(1-methylethenyl)-, dimer)
- 6898-97-1(4-4-(4-hydroxyphenyl)hex-3-en-3-ylphenol)
- 35752-78-4(4,4'-Dihydroxy-trans-α-methylstilbene)
- 56-53-1(Diethylstilbestrol)
- 4286-23-1(4-(prop-1-en-2-yl)phenol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Aanbevolen leveranciers
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
CN Leverancier
Bulk
Yunnanjiuzhen
Goudlid
CN Leverancier
Bulk
Beyond Pharmaceutical Co., Ltd
Goudlid
CN Leverancier
Reagentie
烟台朗裕新材料科技有限公司
Goudlid
CN Leverancier
Reagentie
Nanjing Jubai Biopharm
Goudlid
CN Leverancier
Bulk